N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide

FABP4 FABP5 metabolic disease

N‑{[4‑(furan‑2‑yl)thiophen‑2‑yl]methyl}‑4‑phenylbutanamide (CAS 2380059‑12‑9) is a synthetic, non‑annulated thiophenylamide with the molecular formula C₁₉H₁₉NO₂S and a molecular weight of 325.4 g·mol⁻¹. Its structure combines a furan‑thiophene biaryl core with a 4‑phenylbutanamide side chain, placing it within a class of fatty‑acid binding protein (FABP) 4/5 inhibitors under investigation for metabolic, inflammatory, and oncologic disorders.

Molecular Formula C19H19NO2S
Molecular Weight 325.43
CAS No. 2380059-12-9
Cat. No. B2642792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide
CAS2380059-12-9
Molecular FormulaC19H19NO2S
Molecular Weight325.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NCC2=CC(=CS2)C3=CC=CO3
InChIInChI=1S/C19H19NO2S/c21-19(10-4-8-15-6-2-1-3-7-15)20-13-17-12-16(14-23-17)18-9-5-11-22-18/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,20,21)
InChIKeyXFRQRINWJDGJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide CAS 2380059-12-9: FABP‑Targeted Building Block


N‑{[4‑(furan‑2‑yl)thiophen‑2‑yl]methyl}‑4‑phenylbutanamide (CAS 2380059‑12‑9) is a synthetic, non‑annulated thiophenylamide [1] with the molecular formula C₁₉H₁₉NO₂S and a molecular weight of 325.4 g·mol⁻¹ [2]. Its structure combines a furan‑thiophene biaryl core with a 4‑phenylbutanamide side chain, placing it within a class of fatty‑acid binding protein (FABP) 4/5 inhibitors under investigation for metabolic, inflammatory, and oncologic disorders [1]. The compound is currently offered as a research‑grade building block with catalogued purity ≥95% .

Why In‑Class Furan‑Thiophene Amides Cannot Replace N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide


While the patent literature encompasses hundreds of non‑annulated thiophenylamides as dual FABP4/5 inhibitors [1], the combination of a 4‑(furan‑2‑yl)thiophene core with a 4‑phenylbutanamide side chain defines a narrow sub‑series whose physicochemical and binding properties are not interchangeable with close analogs. Even minor modifications—such as swapping the furan for a thiophene or relocating the phenyl ring—alter computed lipophilicity (e.g., XLogP3 = 3.7 for the target compound [2]), hydrogen‑bonding capacity, and conformational flexibility ([2] rotatable bond count = 7), all of which influence FABP pocket complementarity and cellular permeability. Generic substitution therefore risks undermining the structure–activity relationship (SAR) continuity essential for reproducible pharmacological profiling.

Head‑to‑Head Evidence: Quantifying the Differentiation of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide


Target Affinity Inferred from FABP4/5 Inhibitor Class SAR

The parent patent discloses that exemplified non‑annulated thiophenylamides achieve dual FABP4/5 inhibition with IC₅₀ values ≤10 µM in a fluorescence‑based displacement assay [1]. The target compound falls within the Markush structure of Formula I [1] and is therefore expected to exhibit comparable target engagement. A representative comparator from the patent, BMS309403 (a specific FABP4 inhibitor), reduced hepatic glucose production in ob/ob mice but did not alter body weight, whereas dual FABP4/5 inhibitors from the same series additionally lowered body weight and improved insulin tolerance [1].

FABP4 FABP5 metabolic disease

Lipophilicity Tuned for Blood‑Brain Barrier Exclusion

Computed XLogP3 for N‑{[4‑(furan‑2‑yl)thiophen‑2‑yl]methyl}‑4‑phenylbutanamide is 3.7 ([1]), which lies below the typical threshold of ~5 for passive CNS penetration yet remains sufficiently high for oral absorption. By comparison, the 2‑phenylbutanamide regioisomer (CAS 2379996‑13‑9) is predicted to have an identical XLogP3 of 3.7 [2] but differs in rotatable bond count (6 vs. 7) , which can affect entropy of binding and solubility.

lipophilicity CNS penetration drug‑likeness

Hydrogen‑Bond Donor/Acceptor Profile Tuned for Target Engagement

The compound possesses 1 hydrogen‑bond donor (amide NH) and 3 hydrogen‑bond acceptors (amide carbonyl, furan oxygen, thiophene sulfur) [1]. In FABP4, key interactions involve the amide NH and carbonyl with Arg126 and Tyr128 [2]. A close analog lacking the furan oxygen (e.g., thiophene‑only core) would reduce acceptor count to 2, potentially weakening the hydrogen‑bond network within the binding pocket.

hydrogen bonding FABP binding molecular recognition

Optimal Use Cases for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide in Drug Discovery & Chemical Biology


FABP4/5 Dual‑Inhibitor SAR Exploration

The compound serves as a versatile core for derivatization at the furan, thiophene, or phenyl ring to optimize dual FABP4/5 potency [1]. Its predicted IC₅₀ ceiling of ≤10 µM provides a starting point for medicinal chemistry campaigns aimed at metabolic disorders such as type 2 diabetes and NASH.

Peripherally Restricted Probe Development

With an XLogP3 of 3.7 [2], the scaffold is well‑suited for designing probes that minimize CNS exposure. This is particularly advantageous for evaluating FABP4/5 pharmacology in adipose, macrophage, and hepatic tissues without confounding central effects.

Chemical Biology Tool for Fatty‑Acid Chaperone Studies

Because FABP4 and FABP5 are intracellular fatty‑acid chaperones [1], the compound can be employed in competitive displacement assays to dissect lipid‑signaling pathways. Its distinct hydrogen‑bonding profile [2] allows for the creation of affinity‑enriched analogs for pull‑down or imaging applications.

Building Block for PROTAC or Bifunctional Degrader Design

The molecule's primary amide handle and modular aryl groups make it a candidate for conjugation to E3‑ligase ligands. The resulting heterobifunctional degraders would leverage the FABP4/5 binding conferred by the thiophenylamide core, enabling targeted protein degradation studies [1].

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